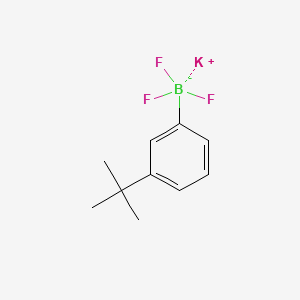
Potassium (3-tert-butylphenyl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-tert-butylphenyl)trifluoroboranuide is a specialized organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly stable and resistant to moisture and air, which is advantageous for its use in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (3-tert-butylphenyl)trifluoroboranuide can be synthesized through the reaction of 3-tert-butylphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
- Dissolving 3-tert-butylphenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).
- Adding potassium bifluoride to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and washing with cold water .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3-tert-butylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted organoboron compounds
Applications De Recherche Scientifique
Potassium (3-tert-butylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of potassium (3-tert-butylphenyl)trifluoroboranuide in cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent for these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium 4-tert-butylphenyltrifluoroboranuide
- Potassium 2-tert-butylphenyltrifluoroboranuide
Uniqueness
Potassium (3-tert-butylphenyl)trifluoroboranuide is unique due to the presence of the tert-butyl group at the meta position, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .
Propriétés
Formule moléculaire |
C10H13BF3K |
|---|---|
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
potassium;(3-tert-butylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H13BF3.K/c1-10(2,3)8-5-4-6-9(7-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 |
Clé InChI |
VDUDQGIOLOGWAG-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC=C1)C(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


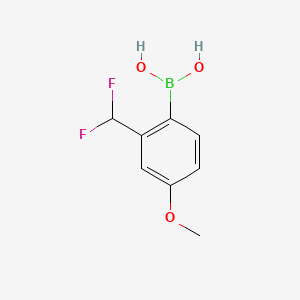
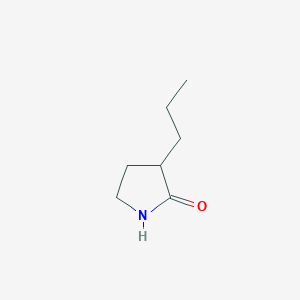
![Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13456977.png)

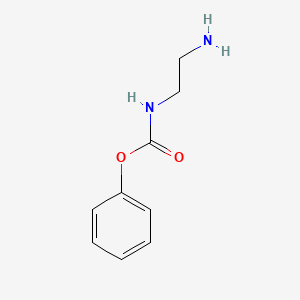
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
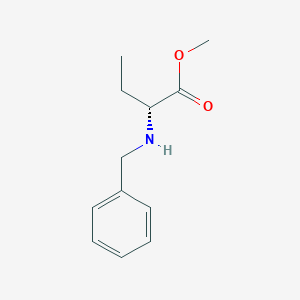
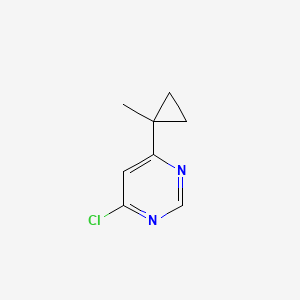

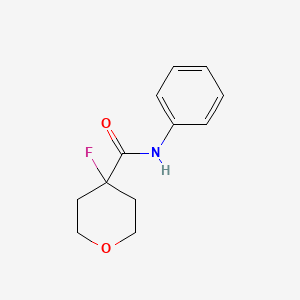

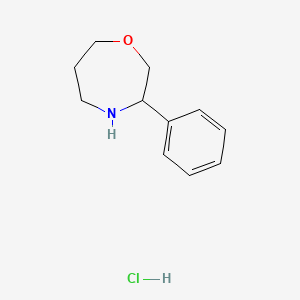
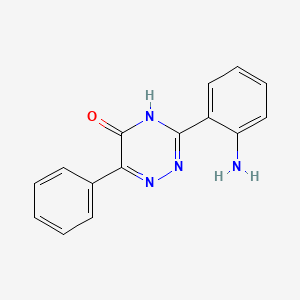
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
